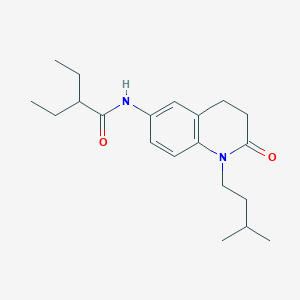

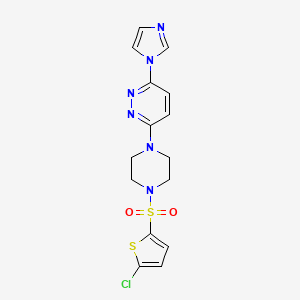

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The compound also has an isopentyl group attached to it.

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions. For instance, the development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enol containing a Michael acceptor participates in an Ugi-type multicomponent condensation through a Smiles rearrangement .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a tetrahydroquinoline ring, an isopentyl group, and a butanamide group. The tetrahydroquinoline ring is a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo a Smiles rearrangement in an Ugi-type multicomponent condensation . This type of reaction is often used in the synthesis of heterocyclic enamines .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Novel Derivative Synthesis : A study reports the synthesis of new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, highlighting the versatility of tetrahydroquinoline derivatives in forming complex ring systems through intramolecular cyclizations (Kaptı, Dengiz, & Balcı, 2016).

- Transformation into Amides : Another study elaborates on the alkylation of hydroxycycloalka and hydroxypyrano pyridines with chloroacetate and chlorobutanoate to produce oxy esters, which are then converted to amides. This demonstrates the functional versatility of tetrahydroquinoline derivatives in chemical transformations (Sirakanyan, Ghazaryan, Hakobyan, & Hovakimyan, 2020).

Potential Biological Activities

- Antibiotic Properties : Research on Janibacter limosus unveiled a tetrahydroquinoline derivative, helquinoline, with significant biological activity against bacteria and fungi, showcasing the potential of tetrahydroquinoline derivatives in antimicrobial applications (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

- Antimicrobial Activity : A study involving the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates revealed that these compounds exhibit significant inhibition of bacterial and fungal growth, indicating the antimicrobial potential of quinoline-based compounds (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Crystal Structure and Material Science

- Crystal Structure Analysis : Research on the crystal structure and Hirshfeld surface analysis of a specific ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate highlighted the detailed molecular interactions and potential for material science applications (Baba, Hayani, Hökelek, Kaur, Jasinski, Sebbar, & Kandri Rodi, 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-5-15(6-2)20(24)21-17-8-9-18-16(13-17)7-10-19(23)22(18)12-11-14(3)4/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKGQZWXZFUKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2694204.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2694206.png)

![N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

methanone hydrochloride](/img/structure/B2694213.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2694220.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide](/img/structure/B2694223.png)

![(2R)-2-[(2,5-Dibromopyridine-3-carbonyl)amino]propanoic acid](/img/structure/B2694227.png)